molecular formula C11H14INO3 B3185029 Methyl 4-((2-hydroxyethyl)(methyl)amino)-3-iodobenzoate CAS No. 1131614-50-0

Methyl 4-((2-hydroxyethyl)(methyl)amino)-3-iodobenzoate

Cat. No. B3185029
CAS RN: 1131614-50-0
M. Wt: 335.14 g/mol
InChI Key: LFBCUJQEGUTUHS-UHFFFAOYSA-N
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Description

“4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde” is a chemical compound with the molecular formula C10H13NO2 . It has been used in the synthesis of a low molecular weight fluorescent material with efficient solid-state emission and electroluminescence properties .


Synthesis Analysis

The compound “2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM)” was synthesized from “4-[hydroxymethyl(methyl)amino]benzaldehyde” and propanedinitrile .


Chemical Reactions Analysis

The compound “4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde” has been used in the synthesis of various compounds, including “2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone” and "4’-[(2-tosyloxyethyl)(methyl)amino]-4-phenyl-3-buten-2-malonitrile" .


Physical And Chemical Properties Analysis

The compound “4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde” has a molecular weight of 179.22, and it appears as a white to light yellow to light orange powder . It has a melting point of 66-70 °C .

Safety and Hazards

The compound “4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde” may cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The compound “4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde” has been used in the synthesis of a low molecular weight fluorescent material with efficient solid-state emission and electroluminescence properties, which could have potential applications in the field of organic light-emitting diodes .

properties

CAS RN

1131614-50-0

Molecular Formula

C11H14INO3

Molecular Weight

335.14 g/mol

IUPAC Name

methyl 4-[2-hydroxyethyl(methyl)amino]-3-iodobenzoate

InChI

InChI=1S/C11H14INO3/c1-13(5-6-14)10-4-3-8(7-9(10)12)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3

InChI Key

LFBCUJQEGUTUHS-UHFFFAOYSA-N

SMILES

CN(CCO)C1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

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